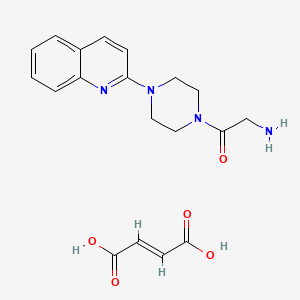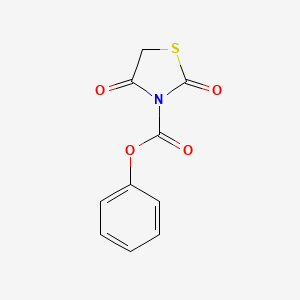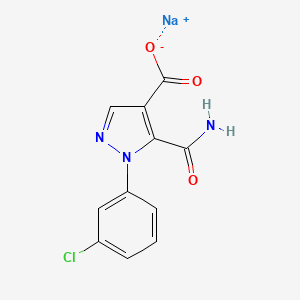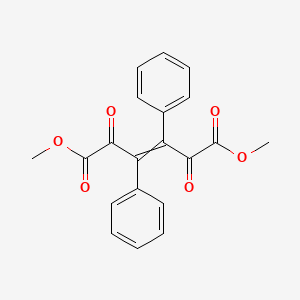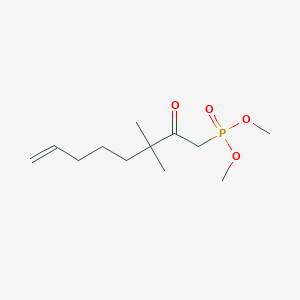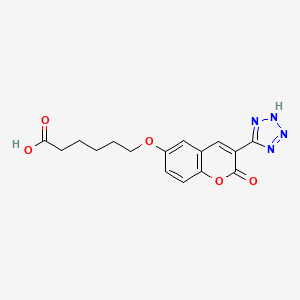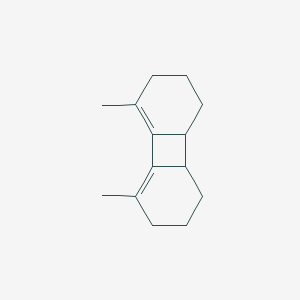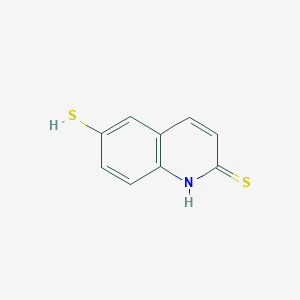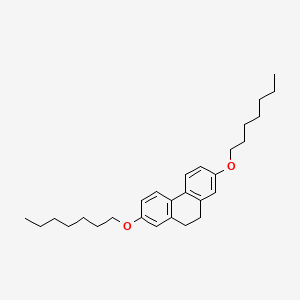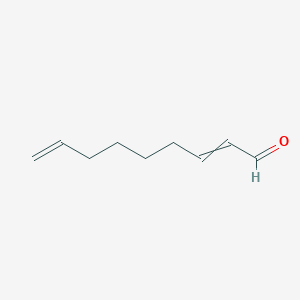
Methanesulfonic acid--hepta-4,6-dien-1-ol (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanesulfonic acid–hepta-4,6-dien-1-ol (1/1): is a compound formed by the combination of methanesulfonic acid and hepta-4,6-dien-1-ol in a 1:1 ratio. Methanesulfonic acid is an organosulfur compound with the molecular formula CH₃SO₃H, known for its strong acidity and high solubility in water. Hepta-4,6-dien-1-ol is an organic compound with a structure featuring two conjugated double bonds and a hydroxyl group, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid–hepta-4,6-dien-1-ol (1/1) typically involves the reaction of methanesulfonic acid with hepta-4,6-dien-1-ol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of methanesulfonic acid–hepta-4,6-dien-1-ol (1/1) follows similar principles but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or crystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Methanesulfonic acid–hepta-4,6-dien-1-ol (1/1) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonates and aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds in hepta-4,6-dien-1-ol to single bonds, forming saturated alcohols.
Substitution: The hydroxyl group in hepta-4,6-dien-1-ol can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
Oxidation: Sulfonates, aldehydes, and carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
Methanesulfonic acid–hepta-4,6-dien-1-ol (1/1) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methanesulfonic acid–hepta-4,6-dien-1-ol (1/1) involves its interaction with molecular targets through its functional groups. The methanesulfonic acid moiety can act as a strong acid, donating protons and facilitating various chemical reactions. The hepta-4,6-dien-1-ol component can participate in reactions through its double bonds and hydroxyl group, forming covalent bonds with other molecules and altering their chemical properties.
Comparaison Avec Des Composés Similaires
Methanesulfonic acid–hepta-4,6-dien-1-ol (1/1) can be compared with other similar compounds such as:
Methanesulfonic acid–hepta-4,6-dien-1-ol (2/1): A compound with a different stoichiometric ratio, leading to variations in chemical properties and reactivity.
Methanesulfonic acid–hepta-4,6-dien-1-ol (1/2): Another variant with a different ratio, affecting its applications and behavior in reactions.
The uniqueness of methanesulfonic acid–hepta-4,6-dien-1-ol (1/1) lies in its specific ratio, which provides a balance of acidity and reactivity, making it suitable for a wide range of applications.
Propriétés
Numéro CAS |
101032-44-4 |
|---|---|
Formule moléculaire |
C8H16O4S |
Poids moléculaire |
208.28 g/mol |
Nom IUPAC |
hepta-4,6-dien-1-ol;methanesulfonic acid |
InChI |
InChI=1S/C7H12O.CH4O3S/c1-2-3-4-5-6-7-8;1-5(2,3)4/h2-4,8H,1,5-7H2;1H3,(H,2,3,4) |
Clé InChI |
QSHDOINSSSAUFI-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)O.C=CC=CCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


